7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the 2,2-Dimethyl-1,3-dioxolan-4-yl Group: This step involves the reaction of the chromen-2-one core with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- (S)-(+)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methylamine
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one is unique due to the presence of both the chromen-2-one core and the 2,2-dimethyl-1,3-dioxolan-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
646065-67-0 |
---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
7-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C16H18O5/c1-16(2)19-10-13(21-16)7-8-18-12-5-3-11-4-6-15(17)20-14(11)9-12/h3-6,9,13H,7-8,10H2,1-2H3 |
InChI Key |
FZJVWZPQCMYRDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.